1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-11-4-6-12(7-5-11)17-10-9-15-8-2-1-3-13(15)16/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAGTWWJXBJYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one typically involves the reaction of 4-bromophenol with ethylene oxide to form 4-bromophenoxyethanol. This intermediate is then reacted with 1,2-dihydropyridin-2-one under specific conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyethyl derivatives.
Scientific Research Applications
Biological Activities
1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one exhibits notable biological activities that make it a candidate for pharmaceutical research:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties effective against various pathogens.
- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.
- Cardiovascular Applications : Originally developed as an antiarrhythmic agent, it modulates calcium channels and has implications in treating heart conditions.
Scientific Research Applications
The compound's versatility allows it to be utilized in multiple areas:
Chemistry
- Building Block for Complex Molecules : It serves as an intermediate in the synthesis of more complex organic compounds.
- Reagent in Organic Reactions : Its unique structure allows for various chemical reactions including oxidation and substitution.
Biology
- Target Interaction Studies : Research has focused on how this compound interacts with enzymes and receptors, potentially leading to new therapeutic strategies.
Medicine
- Drug Development : Its potential therapeutic applications are being explored for creating new drugs targeting cardiovascular diseases and cancer.
Industry
- Specialty Chemicals Production : Used as an intermediate in synthesizing pharmaceuticals and other specialty chemicals.
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated its effectiveness against E. coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
- Cancer Research : In vitro studies indicated that the compound inhibited growth in various cancer cell lines, suggesting a mechanism involving apoptosis induction through caspase activation.
- Cardiovascular Research : Clinical trials have explored its use in managing arrhythmias, highlighting its role in calcium channel modulation.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one, enabling comparative analysis:
Key Comparative Insights
Electronic Effects
- The 4-bromophenoxyethyl group in the target compound enhances electron-withdrawing properties compared to methoxy (C₁₂H₁₀BrNO₂) or amino (C₁₀H₁₂N₄O) substituents. This could improve binding affinity to targets like CLC-1 ion channels .
Steric and Conformational Differences
- The ethyl linker in the target compound provides greater conformational flexibility compared to rigid azetidine (C₉H₉BrN₃O₃) or planar thiophene (C₂₁H₁₆ClNOS) substituents .
- Bulkier substituents (e.g., 2-methoxyphenyl in C₁₂H₁₀BrNO₂) may hinder access to hydrophobic binding pockets compared to the streamlined bromophenoxyethyl group .
Biological Activity
1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one (CAS No. 489443-66-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is C13H12BrNO2, with a molecular weight of 294.14 g/mol. The structure features a dihydropyridine ring substituted with a bromophenoxy group, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antifibrotic Activity : Preliminary studies suggest that this compound may inhibit collagen synthesis in hepatic stellate cells, which are key players in liver fibrosis. This was evidenced by reduced expression of collagen type I alpha 1 (COL1A1) in vitro .
- Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against various cancer cell lines. In particular, it demonstrated significant inhibitory effects on cell proliferation with half-maximal inhibitory concentration (IC50) values indicating potent activity against specific targets .
Antifibrotic Mechanism
A study focusing on the antifibrotic properties of related compounds showed that modifications to the pyridine structure can enhance activity against fibrosis. The ability of this compound to suppress COL1A1 expression was confirmed through enzyme-linked immunosorbent assay (ELISA) methods .
Table 1: IC50 Values for Related Compounds
| Compound ID | Structure Description | IC50 (μM) |
|---|---|---|
| 12m | Ethyl derivative with phenyl group | 45.69 |
| 12q | Similar structure with enhanced activity | 45.81 |
| 1 | This compound | TBD |
Cytotoxicity Studies
In vitro assays on various cancer cell lines revealed that the compound exhibits selective cytotoxicity. The MTT assay results indicated that treatment with the compound led to a decrease in viable cell counts, suggesting potential as an anticancer agent .
Case Study 1: Hepatic Stellate Cells
In a controlled laboratory setting, hepatic stellate cells treated with varying concentrations of this compound showed a dose-dependent reduction in COL1A1 levels. This suggests a mechanism where the compound may mitigate fibrosis by targeting these cells directly.
Case Study 2: Cancer Cell Lines
Another study assessed the effects of the compound on breast cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis at specific concentrations, further supporting its potential as an anticancer therapeutic .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one with high purity?
Answer: The synthesis typically involves a multi-step approach:
- Step 1: Prepare the 4-bromophenoxy ethyl intermediate via nucleophilic substitution between 4-bromophenol and a dihaloethane (e.g., 1,2-dibromoethane) under basic conditions (K₂CO₃/DMF, 80°C, 12 hours) .
- Step 2: Couple this intermediate to a dihydropyridinone core using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) or nucleophilic addition, depending on the reactivity of the pyridinone precursor. Optimize reaction conditions (e.g., solvent: THF/DMF, temperature: 60–100°C) to minimize byproducts.
- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
Answer:
- X-ray Crystallography: Resolve the crystal structure to confirm the dihydropyridinone ring conformation and substituent orientation, as demonstrated for analogous pyrazole derivatives .
- NMR Spectroscopy: Use ¹H/¹³C NMR to verify the integration of the ethyl linker (δ ~4.2 ppm for CH₂-O), bromophenoxy group (δ ~7.3–7.5 ppm for aromatic protons), and dihydropyridinone carbonyl (δ ~165–170 ppm in ¹³C).
- Mass Spectrometry: High-resolution MS (HRMS-ESI) should match the theoretical molecular ion ([M+H]⁺ calculated for C₁₃H₁₃BrNO₂: 310.0084) .
Q. How does pH influence the stability of this compound in aqueous solutions?
Answer:
- Acidic Conditions (pH < 5): The dihydropyridinone ring may undergo hydrolysis, forming a pyridone derivative. Monitor degradation via UV-Vis spectroscopy (λmax shifts) .
- Neutral/Basic Conditions (pH 7–9): The compound is stable for ≥24 hours at 25°C. Use buffered solutions (e.g., PBS) for biological assays to prevent decomposition.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-bromophenoxy group in biological activity?
Answer:
- Analog Synthesis: Replace the 4-bromophenoxy group with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) substituents. Compare bioactivity (e.g., enzyme inhibition, cytotoxicity) .
- Mechanistic Probes: Use computational modeling (DFT or molecular docking) to assess substituent effects on binding affinity. For example, the bromine atom’s hydrophobic interactions may enhance target engagement, as seen in fluorophenyl-pyrimidinone analogs .
Q. What experimental strategies resolve contradictions between purity data and bioactivity results?
Answer:
- Impurity Profiling: Employ LC-MS to identify trace byproducts (e.g., oxidation products or unreacted intermediates) that may antagonize or enhance activity.
- Isomer Analysis: Check for E/Z isomerism in the dihydropyridinone ring using chiral HPLC, as stereochemical differences can drastically alter bioactivity .
- Dose-Response Validation: Re-test biological activity across multiple purity batches (>98%, >95%, >90%) to rule out batch-specific artifacts.
Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices (e.g., plasma)?
Answer:
- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from biological fluids.
- HPLC Optimization: Employ a reverse-phase C18 column (150 mm × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30 to 50:50 gradient). Set detection at 254 nm for maximum sensitivity .
- Validation Parameters: Assess linearity (R² > 0.99), LOQ (≤10 ng/mL), and recovery (>85%) per ICH guidelines.
Data Interpretation & Troubleshooting
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?
Answer:
- Batch Comparison: Re-run NMR under identical conditions (solvent, temperature) to rule out solvent shifts.
- Crystallization Artifacts: Recrystallize samples from the same solvent system to ensure consistent crystal packing, which can affect spectral resolution .
- Isotopic Purity: Verify deuterated solvent purity (e.g., DMSO-d₆ vs. CDCl₃) to avoid solvent-induced peak splitting.
Q. What mechanistic insights can be gained from studying the compound’s reactivity under oxidative conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
